molecular formula C15H14N2S B12117739 1h-Indol-6-amine,4-[(phenylmethyl)thio]-

1h-Indol-6-amine,4-[(phenylmethyl)thio]-

Cat. No.: B12117739
M. Wt: 254.4 g/mol
InChI Key: BBVGGOAOFZVAHZ-UHFFFAOYSA-N
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Description

1H-Indol-6-amine,4-[(phenylmethyl)thio]- is a structurally unique indole derivative featuring a phenylmethylthio (-S-CH₂C₆H₅) substituent at position 4 and an amino (-NH₂) group at position 6 of the indole core. Indole derivatives are renowned for their pharmacological relevance, particularly in modulating enzyme and receptor interactions . The compound’s synthesis typically involves multi-step routes, such as reacting 1H-indole-6-carboxaldehyde with phenylmethylthiol under basic conditions . While its molecular formula is incompletely specified in the evidence, the phenylmethylthio group likely contributes to enhanced lipophilicity and target binding compared to simpler alkylthio substituents .

Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

4-benzylsulfanyl-1H-indol-6-amine

InChI

InChI=1S/C15H14N2S/c16-12-8-14-13(6-7-17-14)15(9-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10,16H2

InChI Key

BBVGGOAOFZVAHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=CC3=C2C=CN3)N

Origin of Product

United States

Preparation Methods

The synthesis of 1h-Indol-6-amine,4-[(phenylmethyl)thio]- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1h-Indol-6-amine,4-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

1h-Indol-6-amine,4-[(phenylmethyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1h-Indol-6-amine,4-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes. For example, they may inhibit enzymes or block receptor sites, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of indole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 1H-Indol-6-amine,4-[(phenylmethyl)thio]- with structurally related compounds:

Compound Substituents Key Differences Biological Implications References
1H-Indol-6-amine,4-[(phenylmethyl)thio]- -NH₂ (position 6), -S-CH₂C₆H₅ (position 4) Bulky phenylmethylthio group enhances lipophilicity and steric hindrance. Potential for selective enzyme/receptor binding due to aromatic thioether interactions.
1-(Methoxymethyl)-4-(methylthio)-1H-indol-6-amine -OCH₃ (position 1), -S-CH₃ (position 4) Methoxymethyl group increases solubility; methylthio is smaller and less lipophilic. Reduced steric hindrance may improve metabolic stability but lower target affinity.
3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine Thieno[3,2-c]pyridine fused ring (position 3) Rigid fused ring system alters electronic properties and π-π stacking potential. Enhanced interaction with planar biological targets (e.g., kinase ATP-binding sites).
4-Fluoro-1H-indol-7-amine -F (position 4), -NH₂ (position 7) Fluorine’s electronegativity increases stability; amine position affects H-bonding. Improved bioavailability and resistance to oxidative degradation compared to non-fluorinated analogs.
1,2-Dimethyl-1H-indol-6-amine -CH₃ (positions 1, 2), -NH₂ (position 6) Methyl groups reduce aromaticity, enhancing stability against electrophilic attack. Potential for prolonged half-life in vivo but may reduce receptor-binding versatility.

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